molecular formula C16H22N4O3S B10986968 N,N-dimethyl-4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazine-1-sulfonamide

N,N-dimethyl-4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazine-1-sulfonamide

Cat. No.: B10986968
M. Wt: 350.4 g/mol
InChI Key: KNEZPDZIQYERHK-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazine-1-sulfonamide is a complex organic compound that features an indole moiety, a piperazine ring, and a sulfonamide group. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C16H22N4O3S

Molecular Weight

350.4 g/mol

IUPAC Name

N,N-dimethyl-4-(1-methylindole-3-carbonyl)piperazine-1-sulfonamide

InChI

InChI=1S/C16H22N4O3S/c1-17(2)24(22,23)20-10-8-19(9-11-20)16(21)14-12-18(3)15-7-5-4-6-13(14)15/h4-7,12H,8-11H2,1-3H3

InChI Key

KNEZPDZIQYERHK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)S(=O)(=O)N(C)C

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazine-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound is part of a broader class of piperazine derivatives, which are known for their pharmacological properties. Piperazine moieties are frequently found in various bioactive molecules, contributing to their efficacy in medicinal applications. The structural features of N,N-dimethyl-4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazine-1-sulfonamide enable it to interact with biological targets effectively, making it a candidate for further research in drug design and development .

Antitumor Properties

Research has indicated that compounds containing indole and piperazine structures exhibit significant antitumor activity. For instance, derivatives similar to this compound have shown promise in inhibiting the growth of various cancer cell lines. Studies suggest that these compounds may induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and DNA interactions .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Preliminary studies suggest that it may exhibit activity against a range of bacterial and fungal pathogens, making it a candidate for further investigations into its use as an antimicrobial therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the piperazine ring or the indole moiety can significantly influence the compound's biological activity. For example, variations in substituents on the indole ring have been shown to affect binding affinity to specific targets, which is essential for drug development .

Case Study 1: Anticancer Research

A study highlighted the efficacy of similar indole-piperazine derivatives against breast cancer cell lines, demonstrating IC50 values significantly lower than traditional chemotherapeutic agents such as cisplatin. The mechanism was attributed to enhanced interaction with cellular targets involved in apoptosis pathways .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of compounds related to this compound against resistant bacterial strains. The results indicated that these derivatives could effectively inhibit bacterial growth, suggesting their potential as new antibiotic candidates .

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazine-1-sulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonamide group can interact with proteins, inhibiting their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazine-1-sulfonamide is unique due to its combination of an indole moiety, a piperazine ring, and a sulfonamide group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound in scientific research .

Biological Activity

N,N-Dimethyl-4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazine-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a dimethyl group and an indole moiety, which is known for its diverse biological properties. The sulfonamide functional group contributes to its pharmacological profile.

Chemical Formula: C13H16N2O2S

Molecular Weight: 272.35 g/mol

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • G-protein-coupled receptors (GPCRs) : These are critical in drug design due to their role in signal transduction.
  • Kinases : The compound may exhibit inhibitory activity against specific kinases involved in cancer progression.
  • Efflux pumps : It may act as a multidrug resistance (MDR) reverser by blocking efflux mechanisms that cancer cells use to expel therapeutic agents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
A549 (Lung Cancer)20Inhibition of cell proliferation
HeLa (Cervical Cancer)10Activation of caspase pathways

Antimicrobial Activity

The sulfonamide group is known for its antibacterial properties. Preliminary tests suggest that the compound may possess antimicrobial activity against certain bacterial strains, potentially through inhibition of bacterial folate synthesis.

Case Studies and Research Findings

  • Study on Anticancer Properties :
    • A study published in Nature demonstrated that similar indole-based compounds could inhibit specific kinases involved in cell cycle regulation, leading to reduced tumor growth in xenograft models .
  • Antimicrobial Effectiveness :
    • Research conducted on various sulfonamide derivatives indicated that compounds with indole substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .
  • Mechanism Exploration :
    • Investigations into the compound's interaction with efflux pumps revealed that it could effectively reverse MDR by inhibiting P-glycoprotein, thus enhancing the efficacy of co-administered chemotherapeutics .

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